molecular formula C21H16ClN3O3S2 B6544526 N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 946384-04-9

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B6544526
CAS No.: 946384-04-9
M. Wt: 458.0 g/mol
InChI Key: BIAISFCYIXNQFL-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a benzothiazole-derived compound featuring a sulfamoylbenzamide scaffold. Its structure includes a 4-chloro-substituted benzothiazole ring linked via an amide bond to a 4-[methyl(phenyl)sulfamoyl]benzoyl group. This compound shares structural motifs with pharmacologically active agents targeting enzymes like thioredoxin reductase or fungal proteins, as seen in related benzothiazole and sulfonamide derivatives .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-25(15-5-3-2-4-6-15)30(27,28)16-9-7-14(8-10-16)21(26)24-18-12-11-17(22)19-20(18)29-13-23-19/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAISFCYIXNQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazole ring with a chlorine substitution and a sulfamoyl group. Its molecular structure can be represented as follows:

  • Molecular Formula : C16H15ClN2O2S
  • Molecular Weight : 342.82 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis. Studies indicate that it exhibits selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM, indicating strong inhibitory effects against cancer cell lines .
  • Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The apoptosis was evidenced by a significant increase in annexin V-FITC positive cells, suggesting that the compound can effectively trigger programmed cell death in malignant cells .

Biological Activities

The compound has been evaluated for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, inhibiting the growth of bacteria and fungi. The mechanism may involve disruption of cellular processes essential for microbial survival .
  • Anticancer Properties : Its ability to inhibit specific enzymes linked to cancer progression makes it a candidate for further development as an anticancer agent .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds within the benzothiazole class, providing insights into the potential applications of this compound:

StudyFindings
Study 1 Evaluated the inhibitory effects on CA IX; found IC50 values indicating strong inhibition and selectivity .
Study 2 Investigated apoptosis induction in MDA-MB-231 cells; reported a 22-fold increase in apoptotic cells compared to controls .
Study 3 Assessed antimicrobial properties against various strains; showed promising results that warrant further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole-Sulfonamide Class

a. LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences : Replaces the benzothiazole core with a 1,3,4-oxadiazole ring and introduces a 4-methoxyphenylmethyl substituent.
  • Activity : Demonstrates antifungal activity against Candida albicans (MIC: 8–16 µg/mL) by inhibiting thioredoxin reductase .

b. LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences : Incorporates a furan-substituted oxadiazole and cyclohexyl-ethyl sulfamoyl group.
  • Activity : Higher lipophilicity (logP ~3.5) correlates with improved membrane penetration but reduced aqueous solubility .

c. Compounds from Friedel-Crafts Derivatives ()

  • Examples : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9].
  • Key Differences : Triazole-thione cores replace benzothiazole, with halogen (Cl, Br) substitutions at the phenylsulfonyl group.
  • Activity : These compounds exhibit tautomerism (thione vs. thiol forms), influencing hydrogen-bonding capacity and enzyme inhibition profiles .
Functional Group Analysis
Compound Name Core Structure Substituents Molecular Weight Key Biological Activity
Target Compound Benzothiazole 4-Cl, methyl(phenyl)sulfamoyl ~471.9 (calc.) Not reported in evidence
LMM5 () 1,3,4-Oxadiazole 4-methoxyphenylmethyl, benzyl(methyl)sulfamoyl ~548.6 Antifungal (MIC: 8–16 µg/mL)
LMM11 () 1,3,4-Oxadiazole Furan-2-yl, cyclohexyl(ethyl)sulfamoyl ~502.6 Antifungal (MIC: 4–8 µg/mL)
Compound 7–9 () 1,2,4-Triazole-thione 4-X-phenylsulfonyl (X=H, Cl, Br), 2,4-difluorophenyl ~440–500 Enzyme inhibition (unquantified)
Physicochemical and Pharmacokinetic Comparisons
  • Lipophilicity : The target compound’s 4-chloro group increases logP (~3.8 estimated) compared to LMM11 (logP ~3.5) but remains lower than halogenated triazole-thiones (logP ~4.2 for Br-substituted derivatives) .
  • Solubility: The sulfamoyl group enhances water solubility relative to non-polar analogues, but the benzothiazole core may limit this compared to oxadiazoles .
  • Metabolic Stability : Benzothiazoles are prone to oxidative metabolism at the sulfur atom, whereas oxadiazoles in LMM5/LMM11 show improved stability .
Docking and Binding Affinity Predictions

Glide docking studies (–5) suggest that sulfamoylbenzamide derivatives achieve high binding affinity via hydrophobic enclosure and hydrogen-bonding interactions. For example:

  • LMM5 : Docks into C. albicans thioredoxin reductase with a Glide XP score of −9.2 kcal/mol, forming hydrogen bonds with Asn135 and Val73 .
  • Target Compound (Predicted) : The 4-chloro group may enhance hydrophobic interactions with enzyme pockets, while the methyl(phenyl)sulfamoyl group could mimic ATP-binding motifs in kinases.

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